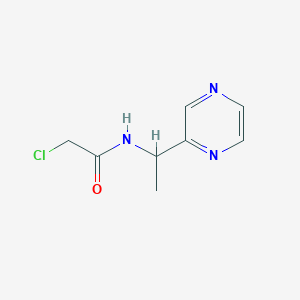

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(1-pyrazin-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-6(12-8(13)4-9)7-5-10-2-3-11-7/h2-3,5-6H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAURLECWFSDOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Potential Utility of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed technical overview of the chemical structure, a proposed synthetic pathway, and the potential applications of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide. While this specific molecule is not extensively documented in scientific literature, its constituent functional groups—a pyrazine ring and a reactive chloroacetamide moiety—make it a compound of significant interest as a versatile building block for the synthesis of novel molecules with potential biological activity. This document offers a scientifically grounded framework for its synthesis, characterization, and prospective use in drug discovery and development, based on established chemical principles and analogous compounds.

Introduction and Chemical Overview

The pyrazine ring is a privileged heterocyclic motif in drug discovery, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Its presence in marketed drugs underscores its importance. The N-substituted acetamide linkage is also a common feature in pharmacologically active molecules, contributing to their metabolic stability and binding affinity.[1]

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide combines these two key features. The chloroacetyl group is a versatile electrophilic handle, readily undergoing nucleophilic substitution, making this compound a valuable intermediate for chemical library synthesis.[2] This guide will detail the logical synthesis and potential derivatization of this molecule, providing a roadmap for its use in research and development.

Chemical Structure and Physicochemical Properties

The core structure of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide consists of a pyrazine ring linked via an ethylamine bridge to a 2-chloroacetamide group.

Molecular Structure:

-

IUPAC Name: 2-chloro-N-(1-(pyrazin-2-yl)ethyl)acetamide

-

Molecular Formula: C₈H₁₀ClN₃O

-

Molecular Weight: 200.64 g/mol

While experimental data for this specific compound is scarce, its physicochemical properties can be predicted based on structurally similar molecules.[3][4][5]

| Property | Predicted Value |

| LogP | 0.8 - 1.5 |

| Topological Polar Surface Area (TPSA) | 58.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide can be reliably achieved through the nucleophilic acyl substitution of 1-(pyrazin-2-yl)ethanamine with chloroacetyl chloride. This is a standard and well-documented method for forming amides.[6][7]

General Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available pyrazine derivatives.

Caption: Proposed synthetic workflow for 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide.

Detailed Experimental Protocol

Materials:

-

1-(pyrazin-2-yl)ethanamine

-

Chloroacetyl chloride[8]

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(pyrazin-2-yl)ethanamine (1.0 eq) and dissolve in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 - 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution at 0 °C. The formation of a precipitate (triethylammonium chloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-(pyrazin-2-yl)ethanamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include peaks corresponding to the pyrazine ring protons, the methine (CH) and methyl (CH₃) protons of the ethyl group, and the methylene (CH₂) protons of the chloroacetyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band in the region of 1650-1680 cm⁻¹ would be characteristic of the amide carbonyl (C=O) stretch. An N-H stretch would be observed around 3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would also be observable.

Potential Applications in Drug Discovery and Organic Synthesis

While the biological activity of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide itself has not been reported, its structure suggests significant potential as a chemical building block.

A Scaffold for Library Synthesis

The chloroacetamide moiety is a key functional group that can be readily modified. The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of diverse compounds.

Caption: Derivatization of the target compound via nucleophilic substitution.

This approach allows for the rapid exploration of the chemical space around the pyrazine core, which is a common strategy in hit-to-lead optimization in drug discovery.

Precursor for Heterocyclic Synthesis

Chloroacetamide derivatives are known precursors for the synthesis of various heterocyclic systems, which are themselves important pharmacophores.[9] For example, they can be used to construct rings like thiazoles or other nitrogen- and sulfur-containing heterocycles.

Conclusion

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide represents a valuable, yet underexplored, chemical intermediate. This guide provides a robust and scientifically sound protocol for its synthesis and characterization based on well-established chemical principles. Its true potential lies in its utility as a versatile building block for creating diverse libraries of novel pyrazine derivatives for screening in drug discovery programs. The reactive chloroacetyl handle offers a straightforward entry point for chemical modification, enabling the systematic exploration of structure-activity relationships. Further investigation into the derivatization of this compound is warranted to unlock its full potential in medicinal chemistry.

References

- VertexAI Search. Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight.

- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.).

- Chloroacetyl chloride: applications in synthesis and toxicology. (2023, July 21). ChemicalBook.

- Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). (n.d.). Cheméo.

- 2-Chloro-N-methylacetamide. (n.d.). ChemicalBook.

- 2-Chloro-N-(1-ethyl-1h-pyrazol-4-yl)acetamide. (n.d.). ChemScene.

- N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one. (n.d.). SynThink Research Chemicals.

- Shaaban, H. G. (2017). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4).

- Chloroacetyl chloride. (n.d.). In Wikipedia.

- (Z)-1-(2-furyl)-2-(2-pyrazinyl)ethenamine. (2025, May 20). ChemSynthesis.

- N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one. (n.d.).

- CHLOROACETYL CHLORIDE. (n.d.). CAMEO Chemicals.

- 2-Chloro-N-pyridin-2-yl-acetamide. (n.d.). PubChem.

- 2-Chloro-N-ethylacetamide. (n.d.). Sigma-Aldrich.

- 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. (n.d.). ChemicalBook.

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). PMC.

- How to prepare and apply 2-Chloro-N-methylacetamide?. (2021, October 17). Guidechem.

- Cetirizine N-Oxide (USP). (n.d.). SynZeal.

- Cetirizine N-oxide. (n.d.). Cayman Chemical.

- Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2017, February 26). Al-Mustansiriyah Journal of Science.

- Cetirizine N-Oxide. (n.d.). Veeprho.

- 1-(Pyrazin-2-yl)ethan-1-ol. (n.d.). PubChem.

- Preparation of pyrazine derivatives. (1973).

- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). PMC.

- Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. (2022, November 12). International Journal of Pharmaceutical Science Invention.

Sources

- 1. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 3. 2-Chloro-N-ethylacetamide (CAS 105-35-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Chloro-N-methylacetamide price,buy 2-Chloro-N-methylacetamide - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 9. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

A Technical Guide to Pyrazine-Based Chloroacetamide Building Blocks in Drug Discovery

Abstract: Pyrazine-based chloroacetamide building blocks represent a confluence of two powerful concepts in modern medicinal chemistry: the privileged pyrazine scaffold and the reactive chloroacetamide covalent warhead. This combination yields molecules capable of forming strong, lasting bonds with their biological targets, a strategy that offers significant advantages in potency, duration of action, and the ability to tackle previously "undruggable" proteins.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic methodologies, and strategic applications of these vital chemical tools. We will delve into the foundational chemistry, provide detailed experimental protocols, explore mechanistic considerations of covalent inhibition, and survey the application of these building blocks in contemporary drug discovery, grounded in field-proven insights and authoritative references.

Part 1: Foundational Chemistry and Strategic Importance

The Pyrazine Nucleus: A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of medicinal chemistry.[3][4] Its unique electronic properties and structural rigidity make it an exceptional scaffold for molecular design. The nitrogen atoms act as hydrogen bond acceptors and can significantly influence the molecule's solubility and metabolic stability. This versatility has led to the incorporation of the pyrazine nucleus into numerous FDA-approved drugs for a wide array of diseases, including cancer and infectious diseases.[3][5][6] Pyrazine derivatives are noted for a broad spectrum of biological activities, solidifying their status as a "privileged" structure in the development of novel therapeutics.[7][8]

The Chloroacetamide Warhead: A Versatile Tool for Covalent Inhibition

Covalent inhibitors function by forming a stable, covalent bond with their target protein, a mechanism that can lead to profound and sustained therapeutic effects.[1] The chloroacetamide group is a classic, highly effective electrophilic "warhead" used in the design of such inhibitors.[9] It is particularly reactive towards nucleophilic amino acid residues, with a strong preference for the thiol group of cysteine under physiological conditions.[10][11]

The primary advantage of the chloroacetamide warhead lies in its ability to form irreversible covalent bonds, which can lead to:

-

Enhanced Potency: By forming a permanent bond, the inhibitor can achieve complete and sustained target inactivation, often at lower concentrations.[12][13]

-

Prolonged Duration of Action: The therapeutic effect is not dependent on the drug's concentration in plasma, as activity is only restored upon the synthesis of new protein.[12]

-

Targeting Challenging Proteins: Covalent modification can be effective against proteins with shallow binding pockets that are difficult to inhibit with traditional, non-covalent molecules.[2]

While historically there were concerns about the potential for off-target toxicity with reactive molecules, modern drug design employs strategies to tune the reactivity of the warhead and use the "guidance system" of the scaffold to ensure selective binding to the intended target.[1][11]

Synergy and Application: The Rise of Pyrazine-Based Chloroacetamides

The strategic combination of a pyrazine core with a chloroacetamide warhead creates a powerful class of building blocks for targeted covalent inhibitors (TCIs).[12] In this molecular architecture, the pyrazine scaffold acts as the "guidance system," responsible for selectively directing the molecule to the binding site of the target protein through a series of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). Once the molecule is properly oriented, the chloroacetamide "warhead" is positioned to react with a nearby nucleophilic residue, forming the covalent bond and locking the inhibitor in place.[1] This two-step mechanism of initial reversible binding followed by irreversible bond formation is the hallmark of rationally designed covalent inhibitors.[14]

Part 2: Synthetic Strategies and Methodologies

General Synthetic Routes to Pyrazine Precursors

The synthesis of the core pyrazine structure is well-established, with the most common method being the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[6] Another prevalent strategy involves the homodimerization of α-amino aldehydes and subsequent air oxidation.[15] These methods provide a flexible entry point to a wide variety of substituted aminopyrazines, which are the key precursors for installing the chloroacetamide moiety.

Installation of the Chloroacetamide Moiety

The most direct method for attaching the chloroacetamide warhead is through the acylation of a primary or secondary amine on the pyrazine scaffold. This is typically achieved by reacting the aminopyrazine precursor with chloroacetyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol: Chloroacetylation of an Aminopyrazine

-

Dissolution: Dissolve the aminopyrazine starting material (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the solution and stir for 10-15 minutes. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Add chloroacetyl chloride (1.1-1.3 eq) dropwise to the cooled, stirring solution. The slow addition helps to prevent side reactions and control the reaction temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure pyrazine-based chloroacetamide.

Representative Synthesis of a Model Compound: 2-Chloro-N-(pyrazin-2-yl)acetamide

The following workflow illustrates the synthesis of a fundamental pyrazine-based chloroacetamide building block from commercially available 2-aminopyrazine.

Caption: Synthetic workflow for 2-Chloro-N-(pyrazin-2-yl)acetamide.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized building blocks. A combination of spectroscopic and chromatographic techniques is employed.[16]

| Technique | Purpose | Expected Observations for 2-Chloro-N-(pyrazin-2-yl)acetamide |

| ¹H & ¹³C NMR | Structural Elucidation | Confirms the chemical structure by showing characteristic shifts and couplings for the pyrazine and chloroacetamide protons and carbons.[16] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the exact mass of the molecule, typically as the [M+H]⁺ ion in positive ion mode.[16] |

| RP-HPLC | Purity Assessment | Determines the purity of the compound by separating it from starting materials and byproducts.[16] |

| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for N-H (amide), C=O (amide), and C-Cl bonds.[17] |

| Thermal Analysis (TGA/DSC) | Thermal Stability & Melting Point | Evaluates the compound's stability at different temperatures and determines its melting point.[18] |

Part 3: Reactivity, Selectivity, and Mechanistic Considerations

Covalent Modification of Target Proteins

The therapeutic action of a pyrazine-based chloroacetamide inhibitor is realized through the covalent modification of its target protein. The reaction is a classic bimolecular nucleophilic substitution (SN2) where the nucleophilic thiol side chain of a cysteine residue attacks the electrophilic carbon atom of the chloroacetamide, displacing the chloride leaving group.

Caption: Mechanism of covalent modification of a cysteine residue.

Factors Influencing Reactivity and Selectivity

The success of a targeted covalent inhibitor hinges on its ability to react selectively with the intended target, minimizing off-target modifications.[19] Several factors govern this selectivity:

-

Intrinsic Reactivity: While chloroacetamides are considered relatively reactive, this can be modulated. Introducing electron-withdrawing groups on the pyrazine ring can increase the electrophilicity of the warhead, while electron-donating groups can decrease it.[11]

-

Target Proximity: The most critical factor for selectivity is the non-covalent binding affinity driven by the pyrazine scaffold. A high local concentration of the warhead near the target nucleophile dramatically accelerates the covalent reaction, ensuring it proceeds much faster with the intended target than with other biological nucleophiles like glutathione.[20]

-

Protein Microenvironment: The pKₐ of the target cysteine residue, which is influenced by the surrounding amino acids, plays a significant role. A lower pKₐ results in a more nucleophilic thiolate anion, increasing the rate of the covalent reaction.

In Vitro Assays for Assessing Covalent Binding

Confirming that the inhibitor forms a covalent bond with its target is a critical step in the development process.

-

Mass Spectrometry (LC-MS) Peptide Mapping: This is the gold standard method. The target protein is incubated with the inhibitor, then digested into smaller peptides using a protease like trypsin. LC-MS analysis of the resulting peptide mixture will show a mass shift on the peptide containing the target cysteine, corresponding to the mass of the added inhibitor, thus confirming the site of covalent modification.[2]

-

Time-Dependent Inhibition Assays: For enzymatic targets, irreversible covalent inhibition will manifest as a time-dependent decrease in enzyme activity. The second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ, is often used to quantify the efficiency of covalent bond formation and is considered a more informative metric than a simple IC₅₀ value for covalent inhibitors.[2]

Part 4: Applications in Drug Discovery and Case Studies

Pyrazine-based chloroacetamides are versatile building blocks applicable to any target class that possesses a suitably positioned nucleophilic residue within a druggable binding pocket.

Covalent Kinase Inhibitors

The protein kinase family is a major focus for covalent inhibitor development, particularly in oncology. Many kinases have a conserved cysteine residue in or near the ATP binding site. A pyrazine-based chloroacetamide can be designed to first bind reversibly in the ATP pocket, guided by hydrogen bonds between the pyrazine nitrogens and the kinase hinge region. This positions the chloroacetamide warhead to irreversibly alkylate the nearby cysteine, leading to permanent inactivation of the kinase. This strategy has been successfully used to overcome acquired resistance to non-covalent inhibitors.[20]

Targeting Other Enzyme Classes

Beyond kinases, these building blocks have potential applications against a wide range of other enzyme families, including:

-

Proteases: Cysteine proteases, such as caspases and cathepsins, have a catalytic cysteine in their active site that is an ideal target for covalent modification.

-

Deubiquitinases (DUBs): These enzymes also utilize a catalytic cysteine and are emerging as important targets in cancer and other diseases.

-

Phosphatases: While often considered challenging targets, some phosphatases like SHP2 have been successfully targeted with covalent inhibitors.[21]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrazine-based chloroacetamide scaffold is performed to optimize potency, selectivity, and drug-like properties (ADME). The following table provides a hypothetical example of an SAR exploration.

| Compound ID | R¹ on Pyrazine | R² on Pyrazine | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Microsomal Stability (t½, min) |

| Lead-01 | H | H | 150 | 800 | 15 |

| SAR-02 | -Cl (EWG) | H | 95 | 450 | 18 |

| SAR-03 | -OCH₃ (EDG) | H | 250 | 1200 | 10 |

| SAR-04 | -Cl | -CH₃ | 75 | 1500 | 35 |

| SAR-05 | -Cl | -morpholine | 80 | >10,000 | 55 |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

This hypothetical SAR suggests that adding an electron-withdrawing group (SAR-02) improves potency but may increase off-target reactivity. Further substitution (SAR-04, SAR-05) can be used to improve selectivity and metabolic stability, with SAR-05 emerging as a promising candidate with good potency, excellent selectivity, and improved stability.

Part 5: Future Directions and Outlook

Emerging Trends in Covalent Drug Design

The field of covalent drug discovery is undergoing a renaissance, driven by a deeper understanding of protein biochemistry and advanced design principles.[1][14] Pyrazine-based chloroacetamides are well-positioned to contribute to emerging trends such as:

-

Reversible Covalent Inhibition: By fine-tuning the electrophilicity of the warhead, it is possible to design inhibitors that form a reversible covalent bond, which can offer a better balance of efficacy and safety for certain targets.[9][13]

-

Targeting New Nucleophiles: While cysteine is the most common target, efforts are underway to develop warheads that can selectively react with other residues like lysine, serine, or tyrosine.[11]

-

Covalent PROTACs: Proteolysis-targeting chimeras (PROTACs) are a new modality that induces protein degradation. Covalent PROTACs, which form a permanent bond with the target protein, can lead to more efficient and durable degradation.[14]

Challenges and Opportunities

The primary challenge in developing covalent inhibitors remains the mitigation of off-target reactivity that could lead to toxicity or immunogenicity.[13][20] However, the opportunity to drug previously intractable targets is immense. By carefully balancing warhead reactivity with high-affinity binding driven by scaffolds like pyrazine, it is possible to develop highly selective and safe covalent therapeutics. The continued exploration of pyrazine-based chloroacetamide chemical space, coupled with sophisticated computational and analytical tools, promises to deliver a new generation of precision medicines for a host of challenging diseases.

References

- Covalent inhibitors: a rational approach to drug discovery - PMC. (2020, July 2).

- The rise of covalent inhibitors in strategic therapeutic design - CAS. (2023, October 17).

- Targeted covalent inhibitors - Wikipedia.

- Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab. (2024, July 25).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5).

- Covalent inhibitor drug discovery - Domainex.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13).

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. (2022, November 10).

- Chloroacetamides - Enamine. (2023, October 27).

- Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers - Benchchem.

- Application Notes & Protocols: Characterization of Pyrazine-2-Carbohydrazide - Benchchem.

- Covalent Drug Design - BioSolveIT.

- Pyrazine derivatives: Significance and symbolism. (2024, December 8).

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Publications. (2025, November 12).

- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC. (2021, February 17).

- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC.

- Biological roles of pyrazines in insect chemical communication - AntWiki.

- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Publishing.

- Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL) - ResearchGate. (2025, December 31).

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7).

- Synthesis of the pyrazine building blocks a | Download Table - ResearchGate.

- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC.

- Pyrazines in Drug Discovery - PharmaBlock.

- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - Semantic Scholar. (2019, December 1).

Sources

- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 2. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. antwiki.org [antwiki.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Chloroacetamides - Enamine [enamine.net]

- 10. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 11. biosolveit.de [biosolveit.de]

- 12. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 13. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 14. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Alpha-chloroacetamide pyrazine derivatives for drug discovery

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving away from the historical avoidance of reactive compounds toward the rational design of highly selective, irreversible therapeutics. At the forefront of this paradigm shift is the strategic pairing of pyrazine scaffolds with

Mechanistic Foundation: The Synergy of Recognition and Reactivity

The efficacy of a targeted covalent inhibitor is governed by a two-step kinetic process: initial reversible binding (

The Pyrazine Scaffold: Precision Non-Covalent Recognition

Pyrazine, a six-membered diazine heterocycle, is a privileged scaffold in medicinal chemistry[1]. Its utility in covalent drug design stems from its unique physicochemical properties:

-

Hydrogen-Bonding Geometry: The nitrogen atoms at the 1,4-positions act as strong hydrogen-bond acceptors without adding the steric bulk of functionalized benzenes. This allows the scaffold to penetrate deep, narrow hydrophobic pockets (e.g., kinase ATP-binding sites or the switch-II pocket of KRAS).

-

Trajectory Enforcement: The rigidity of the planar pyrazine ring restricts the conformational freedom of the attached

CA warhead. For an

The -Chloroacetamide Warhead: Tunable Electrophilicity

While acrylamides (which react via Michael addition) dominate the current TCI landscape (e.g., Osimertinib),

-

Causality of Reactivity: The intrinsic reactivity of an

CA can be finely tuned. For instance, N-methylation of the chloroacetamide nitrogen increases reactivity by altering the amide's conformational preference, exposing the

Caption: Two-step kinetic model of targeted covalent inhibition via SN2 displacement.

Quantitative Data: Warhead Reactivity Profiling

To rationally design a pyrazine-

Table 1: Comparative Analysis of Covalent Warheads in Drug Discovery

| Warhead Type | Reaction Mechanism | Intrinsic Reactivity (GSH | Leaving Group | Clinical / Preclinical Example |

| Acrylamide | Michael Addition | Low to Moderate | None | Ibrutinib (BTK)[1] |

| Moderate to High | Chloride ( | SML-8-73-1 (KRAS G12C)[4] | ||

| Low (Highly Tunable) | Chloride ( | CFA-Quinazoline (EGFR)[2] | ||

| Chloromethyl Ketone | High | Chloride ( | 10-F05 (Antibacterial)[5] |

Data synthesis indicates that while

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the development of a pyrazine-

Protocol 1: Intact Protein Mass Spectrometry (Validation of Capacity & Stoichiometry)

This protocol confirms the formation of the covalent thioether bond and ensures a 1:1 binding stoichiometry. It is self-validating because the exact mass shift must mathematically equal the mass of the inhibitor minus the mass of the leaving group (HCl, ~36.46 Da).

-

Protein Preparation: Dilute recombinant target protein (e.g., KRAS G12C) to 2

M in a physiological buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid nucleophilic reducing agents like DTT; use TCEP (1 mM) to maintain cysteine in a reduced state without competing for the electrophile. -

Inhibitor Incubation: Add the pyrazine-

CA inhibitor at a 10-fold molar excess (20 -

Time-Course Sampling: Quench 10

L aliquots at 0, 15, 30, 60, and 120 minutes by adding 1% formic acid to denature the protein and halt the reaction. -

LC-MS Analysis: Inject samples onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

-

Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope. A successful reaction will show the depletion of the wild-type mass peak and the appearance of a single new peak at

. The absence of

Protocol 2: Activity-Based Protein Profiling (Validation of Proteome-Wide Selectivity)

Once 1:1 stoichiometry is confirmed, competitive Activity-Based Protein Profiling (ABPP) is used to map the inhibitor's off-target footprint in live cells.

-

In Situ Labeling: Treat live cells (e.g., HCT116) with the pyrazine-

CA inhibitor (1 -

Lysis and Probe Competition: Lyse the cells and treat the proteome with a broad-spectrum, alkyne-tagged cysteine reactive probe (e.g., Iodoacetamide-alkyne, 100

M) for 1 hour. Logic: The probe will label all free, reactive cysteines. Cysteines covalently occupied by the pyrazine- -

Click Chemistry (CuAAC): Append a biotin-azide tag to the alkyne probe using Copper-Catalyzed Azide-Alkyne Cycloaddition (1 mM CuSO4, 1 mM TCEP, 100

M TBTA ligand). -

Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.

-

Quantitative Proteomics: Analyze the resulting peptides via LC-MS/MS (TMT multiplexing or Label-Free Quantification).

-

Bioinformatic Validation: Calculate the ratio of MS signals (Inhibitor / DMSO). A ratio of

at the target cysteine confirms on-target engagement, while ratios near

Caption: Competitive ABPP chemoproteomics workflow for evaluating proteome-wide off-target reactivity.

Conclusion and Future Perspectives

The integration of pyrazine derivatives with

References

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL:[Link]

-

Covalent Guanosine Mimetic Inhibitors of G12C KRAS Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

-

Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: American Chemical Society (ACS Publications) URL:[Link]

-

Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL:[Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Covalent Guanosine Mimetic Inhibitors of G12C KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide molecular weight

An In-depth Technical Guide to 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to detail its physicochemical properties, a reliable synthetic route, and methods for its characterization. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of this compound and a framework for its further investigation.

Introduction and Core Concepts

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide belongs to the class of N-substituted chloroacetamides, a group of compounds known for their utility as synthetic intermediates and their diverse biological activities. The molecule incorporates a pyrazine ring, a common scaffold in medicinal chemistry, which is present in numerous FDA-approved drugs. The combination of the reactive chloroacetyl group and the biologically relevant pyrazine moiety suggests that 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide could serve as a valuable building block for the synthesis of novel bioactive molecules.

The core structure consists of a chloroacetamide group attached to a 1-(pyrazin-2-yl)ethylamine backbone. The chloroacetyl group can act as an electrophile, making it reactive towards various nucleophiles, a property often exploited in the synthesis of more complex molecules. The pyrazine ring, with its two nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition in biological systems.

Physicochemical Properties and Molecular Data

A precise understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The key properties of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide are summarized in the table below. The molecular weight is calculated based on its chemical formula, and other parameters are estimated based on the analysis of its constituent functional groups and data from analogous compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₀ClN₃O | Calculation |

| Molecular Weight | 199.64 g/mol | Calculation |

| Appearance | Expected to be a solid at room temp. | Analogy |

| Solubility | Likely soluble in organic solvents | Analogy |

| CAS Number | Not available | - |

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide can be reliably achieved through the acylation of 1-(pyrazin-2-yl)ethanamine with chloroacetyl chloride. This is a standard and well-documented method for the formation of amides.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Proposed synthesis of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide.

Detailed Experimental Protocol

The following protocol is based on established procedures for similar acylation reactions[1][2].

-

Preparation of Reactants: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(pyrazin-2-yl)ethanamine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the solution from step 1, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C using an ice bath.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-(pyrazin-2-yl)ethanamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by triethylamine to yield the final amide product.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-Cl stretch.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications and Biological Relevance

While the specific biological activity of 2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide has not been reported, its structural features suggest several potential applications.

-

Medicinal Chemistry: The pyrazine ring is a key component of many biologically active compounds. The chloroacetamide moiety can act as a covalent binder to biological targets. Therefore, this compound could serve as a starting point for the development of new therapeutic agents.

-

Agrochemicals: Chloroacetamide herbicides are widely used in agriculture. The pyrazine moiety could be explored for its potential to modulate the herbicidal activity or selectivity.

-

Synthetic Chemistry: As a bifunctional molecule, it can be used as a versatile building block in the synthesis of more complex heterocyclic systems.

The potential mechanism of action for a bioactive derivative of this compound could involve the alkylation of a key cysteine residue in a target protein, as is common for electrophilic warheads.

Caption: Potential mechanism of action for a bioactive derivative.

Safety and Handling

Chloroacetamides are generally considered to be hazardous chemicals. They can be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide is a molecule with significant potential for applications in various fields of chemical and biological research. This technical guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and a discussion of its potential applications based on sound chemical principles and data from related compounds. The information presented herein should serve as a valuable resource for scientists interested in exploring the chemistry and biology of this and related heterocyclic compounds.

References

-

Mu, H., Yang, Y., Jiang, Q., Fu, X., & Wan, R. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2139. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

Sources

Novel Electrophilic Fragments Containing Pyrazine Rings: A Technical Guide

The following technical guide details the design, synthesis, and application of electrophilic fragments based on the pyrazine scaffold.

Executive Summary: The Pyrazine Advantage in Covalent Discovery

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrazine ring (

This guide explores two distinct classes of novel pyrazine fragments:

-

Intrinsic Electrophiles: Where the pyrazine ring itself undergoes Nucleophilic Aromatic Substitution (

) with protein nucleophiles. -

Warhead-Bearing Scaffolds: Where the pyrazine ring modulates the reactivity of attached groups (e.g.,

-fluoroacrylamides).

Class 1: Intrinsic Electrophiles ( Active)

Recent data (2023–2025) has validated that appropriately substituted pyrazines can react directly with cysteine residues without requiring a traditional "warhead" like an acrylamide.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism (

Reactivity Hierarchy of Leaving Groups:

Case Study: p53-Y220C Stabilizers

-

Target: p53-Y220C mutant (Cys220 is located in a surface crevice).[1]

-

Fragment: 5-chloropyrazine-2-carbonitrile derivatives.[1]

-

Mechanism: The nitrile group at C2 further withdraws electron density, activating the C5-chloride for displacement by Cys220.

-

Outcome: Covalent modification stabilizes the melting temperature (

) of the mutant protein, restoring partial wild-type function.

The "Turbo Switch": Quaternization

For targets where standard pyrazines are too inert, N-alkylation (quaternization) converts the ring into a cationic species, dramatically lowering the LUMO energy and accelerating

Class 2: Tunable Warhead Scaffolds

When the pyrazine ring serves as a carrier, its electron-withdrawing nature increases the acidity of the warhead's transition state, often making attached acrylamides more reactive than their phenyl counterparts.

Novel Warhead: -Fluoroacrylamide

Standard acrylamides are often too reactive (promiscuous) or not reactive enough. The

-

Chemistry: The fluorine atom inductively activates the

-carbon for nucleophilic attack while sterically hindering metabolic degradation (e.g., by glutathione S-transferases). -

Selectivity: High specificity for cysteine residues in the ATP-binding pocket (e.g., Cys491 in FGFR2).

Visualizing Reactivity & Mechanism[4]

The following diagram illustrates the reactivity tuning and mechanistic pathways for both fragment classes.

Caption: Mechanistic pathways for pyrazine-based covalent inhibition. Class 1 relies on ring substitution (

Experimental Protocols

Protocol A: Synthesis of -Fluoroacrylamido-Pyrazine Fragment

Objective: Install a novel fluorinated warhead on a 2-aminopyrazine scaffold.

Reagents:

-

2-Amino-5-chloropyrazine (1.0 eq)

-

2-Fluoroacrylic acid (1.2 eq)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

DMF (anhydrous)

Step-by-Step:

-

Activation: Dissolve 2-fluoroacrylic acid in DMF at 0°C. Add HATU and stir for 15 min to form the activated ester.

-

Coupling: Add DIPEA followed by 2-amino-5-chloropyrazine.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+H).

-

Workup: Dilute with EtOAc, wash with saturated

(2x) and brine (1x). Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is often a white solid.

Protocol B: GSH Reactivity Assay (Self-Validating)

Objective: Determine the half-life (

Workflow:

-

Preparation: Prepare a 10 mM stock of the fragment in DMSO.

-

Incubation: Mix fragment (final 50 µM) with reduced Glutathione (GSH, 500 µM) in Phosphate Buffer (pH 7.4) at 37°C. Include an internal standard (e.g., Indomethacin).

-

Sampling: Inject aliquots into HPLC-UV/MS at

min. -

Calculation: Plot

vs. time. The slope is -

Validation Criteria:

- : Too reactive (High risk of off-target toxicity).

- : Too inert (Likely ineffective in vivo).

-

Ideal Range:

.

Comparison of Electrophilic Pyrazine Classes

| Feature | Class 1: Intrinsic ( | Class 2: Extrinsic (Acrylamide) |

| Reactive Center | Ring Carbon (C2/C3/C5/C6) | Exocyclic |

| Key Substituents | Cl, F, CN, | Vinyl, Ethynyl, |

| Covalent Bond | Aryl-Thioether (Stable) | Thioether (Potentially reversible) |

| Steric Footprint | Minimal (Atom efficient) | Larger (Requires linker/warhead) |

| Primary Use | Surface pockets, cryptic sites | ATP-pockets, solvent-exposed Cys |

References

-

FGFR2/3 Inhibition with

-Fluoroacrylamides: -

p53-Y220C Stabilizers (

Mechanism): -

Covalent Fragment Library Design

- Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors.

- Source: RSC Advances (2018).

-

Reactivity of Sulfonylpyrimidines/Pyrazines

-

MiniFrags and Quaternization

- Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors.

- Source: Journal of Medicinal Chemistry (2023).

Sources

- 1. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

Engineering Covalent Inhibitors: Integrating Reactive Warheads with Pyrazine Scaffolds for Precision Therapeutics

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has evolved from serendipitous discoveries to highly rational, structure-guided engineering. At the core of a successful TCI is a delicate thermodynamic and kinetic balance: a highly specific non-covalent recognition scaffold paired with a precisely tuned electrophilic "warhead." In recent drug discovery campaigns, the pyrazine heterocycle (1,4-diazine) has emerged as a privileged scaffold. As a Senior Application Scientist, I have observed that the success of a covalent inhibitor hinges entirely on the spatial trajectory dictated by its core scaffold. This whitepaper deconstructs the structural causality, kinetic mechanisms, and self-validating experimental workflows required to successfully develop pyrazine-based covalent inhibitors.

Architectural Synergy: The Pyrazine Scaffold and Covalent Trajectory

The Causality of Scaffold Selection

Scaffold hopping to a pyrazine core is not merely a structural exercise to improve solubility or bypass intellectual property; it is a strategic geometric choice. Structurally, pyrazine is a planar, electron-deficient hexagon[1]. The two nitrogen atoms in the para-position fundamentally alter the molecule's interaction profile compared to a standard benzene ring.

In the context of kinase inhibitors, the pyrazine nitrogen acts as a critical hydrogen bond acceptor, specifically anchoring the molecule to the backbone amides of the kinase hinge region[1][2]. This anchoring provides the rigid vector required to orient the appended warhead toward the target nucleophile (e.g., a cysteine in the P-loop)[3]. Without this precise non-covalent pre-organization, the effective local molarity of the warhead relative to the nucleophile drops precipitously, leading to off-target toxicity or a complete loss of covalent efficiency.

Expanding the Warhead Arsenal

While acrylamides targeting the "cysteinome" remain the gold standard for irreversible inhibition, the pyrazine scaffold is highly versatile across different warhead classes:

-

Acrylamides (Irreversible, Cys-Targeted): Utilized in BTK inhibitors like acalabrutinib (imidazo[1,5-a]pyrazine core) targeting Cys481[2], and novel pan-FGFR inhibitors targeting Cys488[3].

-

Keto-amides (Reversible Covalent, Ser/Cys-Targeted): Employed in HCV NS3/4A protease inhibitors like telaprevir (targeting Ser139)[1] and SARS-CoV-2 3CLpro inhibitors (targeting Cys145)[4].

-

Aryl-Fluorosulfates (Irreversible, Lys-Targeted): A breakthrough approach using pyrazine-linked scaffolds to target surface lysine residues (e.g., Lys297/Lys299 in XIAP BIR3), expanding covalent drug discovery into challenging protein-protein interactions (PPIs)[5].

Kinetic Modeling of Covalent Inhibition

Covalent inhibitors do not adhere to standard Michaelis-Menten equilibrium thermodynamics. Instead, they follow a two-step binding mechanism. The pyrazine core drives the initial reversible affinity (

Two-step kinetic model of targeted covalent inhibition.

The true measure of a TCI's potency is the efficiency constant,

Quantitative Data: Pyrazine-Based Covalent Inhibitors

The following table synthesizes quantitative data across various targets, demonstrating how the pyrazine core adapts to different protein microenvironments and warhead chemistries.

| Inhibitor / Compound | Target Protein | Target Residue | Scaffold Type | Warhead Chemistry | Key Kinetic / Potency Metric | Reference |

| Acalabrutinib | BTK (Kinase) | Cys481 | Imidazo[1,5-a]pyrazine | 2-Butynamide | Sub-nanomolar IC50 | [2] |

| Compound 9r | FGFR1/2 (Kinase) | Cys488 | 5H-pyrrolo[2,3-b]pyrazine | Acrylamide | IC50: 45 nM (FGFR1), 10 nM (FGFR2) | [3] |

| Telaprevir | HCV NS3/4A (Protease) | Ser139 | Pyrazine-derived | Keto-amide | Reversible covalent acetal | [1] |

| Compound 14c | SARS-CoV-2 3CLpro | Cys145 | Pyrazine core | Keto-amide | High | [4] |

| Compound 142D6 | XIAP BIR3 (PPI) | Lys297 / 299 | Pyrazine-linked | Aryl-fluorosulfate | High thermal shift stabilization | [5] |

Self-Validating Experimental Workflows

To ensure scientific integrity, a drug development campaign must employ orthogonal, self-validating assays. A common failure point in TCI development is misinterpreting non-specific aggregation or assay interference as covalent inhibition.

Self-validating experimental workflow for covalent inhibitor development.

Protocol A: Determination of via Continuous Assay

Causality Check: We measure time-dependent inhibition because standard IC50 values for covalent inhibitors artificially shift lower over time.

-

Reagent Preparation: Prepare the target enzyme (e.g., FGFR1) at a concentration 10-fold below the expected

to ensure pseudo-first-order kinetics. -

Inhibitor Titration: Prepare a 7-point dilution series of the pyrazine-based inhibitor.

-

Reaction Initiation: Mix the enzyme, inhibitor, and a fluorogenic substrate simultaneously.

-

Data Acquisition: Monitor fluorescence continuously for 60–120 minutes.

-

Kinetic Modeling: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract

for each concentration. Plot -

Self-Validation Step: Run a parallel assay using a mutant protein where the target nucleophile (e.g., Cys488Ala) is mutated[3]. A complete loss of time-dependent inhibition confirms that the observed

is exclusively driven by the intended covalent adduct.

Protocol B: Intact Protein LC-MS for Covalent Adduct Verification

Causality Check: Biochemical assays prove loss of function, but only mass spectrometry proves the 1:1 stoichiometric formation of the covalent bond.

-

Incubation: Incubate 5 µM of the target protein with 25 µM of the pyrazine inhibitor for 2 hours at room temperature.

-

Desalting: Pass the reaction mixture through a Zeba spin desalting column (7K MWCO) to remove excess unbound inhibitor and buffer salts that cause ion suppression.

-

LC-MS Analysis: Inject the desalted sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

-

Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass.

-

Self-Validation Step: Calculate the mass shift (

). It must exactly match the molecular weight of the inhibitor (minus the leaving group, if applicable, such as fluoride in fluorosulfates[5]). The presence of a single +1 adduct peak with no +2 or +3 peaks validates that the warhead is highly selective and not indiscriminately labeling surface residues.

References

- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)

- Title: Pyrazines in Drug Discovery Source: PharmaBlock URL

- Source: PubMed Central (PMC)

- Title: Design, Synthesis and Biological Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors Source: ChemRxiv URL

- Title: Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of 1-(Pyrazin-2-yl)ethylamine Chloroacetylation Products

Executive Summary

The chloroacetylation of 1-(pyrazin-2-yl)ethylamine is a pivotal transformation in the synthesis of pyrazine-based peptidomimetics and kinase inhibitors.[1] The resulting product,

This guide provides a rigorous, field-proven methodology for this transformation. Unlike generic amide coupling protocols, this workflow addresses the specific electronic deficiency of the pyrazine ring and the potential for self-alkylation inherent to

Reaction Mechanics and Pathway

The Chemical Transformation

The reaction involves the nucleophilic attack of the primary amine of 1-(pyrazin-2-yl)ethylamine on the carbonyl carbon of chloroacetyl chloride.[1] Due to the electron-withdrawing nature of the pyrazine ring, the amine is less basic (

Key Reaction Parameters:

-

Substrate: 1-(Pyrazin-2-yl)ethylamine (racemic or enantiopure).

-

Reagent: Chloroacetyl chloride (1.1 - 1.2 equiv).[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway for the chloroacetylation of 1-(pyrazin-2-yl)ethylamine.

Experimental Protocols

Two protocols are provided: Method A for standard medicinal chemistry (mg to g scale) and Method B for process scalability (avoiding chlorinated solvents).

Method A: Anhydrous Organic Synthesis (Standard)

Best for: High purity, moisture-sensitive substrates.[1]

Reagents:

-

1-(Pyrazin-2-yl)ethylamine (1.0 equiv)[1]

-

Chloroacetyl chloride (1.2 equiv)

-

DIPEA (1.5 equiv)

-

DCM (anhydrous, 10 mL/mmol)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 1-(pyrazin-2-yl)ethylamine and DCM under

atmosphere. -

Base Addition: Add DIPEA via syringe. Cool the mixture to 0°C using an ice bath.

-

Why? The pyrazine ring is electron-deficient, but the exocyclic amine is nucleophilic. Low temperature prevents bis-acylation.[1]

-

-

Acylation: Add chloroacetyl chloride dropwise over 15 minutes.

-

Caution: Exothermic reaction. Maintain internal temp < 5°C.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC (5% MeOH in DCM). Product

is typically lower than starting amine due to amide polarity, but higher than salts. -

Quench: Add saturated

solution. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, green chemistry, robust removal of HCl.[1]

Reagents:

-

1-(Pyrazin-2-yl)ethylamine (1.0 equiv)[1]

-

Chloroacetyl chloride (1.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) / Water (1:1)

-

Base:

(2.5 equiv)

Step-by-Step Workflow:

-

Dissolution: Dissolve amine in EtOAc. Dissolve

in water. Combine in a flask with vigorous stirring. -

Addition: Cool to 0°C. Add chloroacetyl chloride dropwise.

-

Kinetics: The reaction is interfacial. Vigorous stirring is critical to ensure mass transfer between the organic phase (reagent) and aqueous phase (base).

-

Isolation: Separate layers. The product remains in EtOAc; HCl salts partition into water.

Product Characterization & Data Analysis

Expected Analytical Data

The following data confirms the structure of N-(1-(pyrazin-2-yl)ethyl)-2-chloroacetamide.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR | Multiplets (3H) | Pyrazine aromatic protons.[1] | |

| 1H NMR | Broad Singlet (1H) | Amide NH (exchangeable).[1] | |

| 1H NMR | Multiplet (1H) | Chiral methine (-CH-) next to pyrazine.[1] | |

| 1H NMR | Singlet/AB System (2H) | Chloroacetyl | |

| 1H NMR | Doublet (3H) | Methyl group of the ethyl chain. | |

| MS (ESI) | Characteristic 3:1 ratio for |

Impurity Profile & Troubleshooting

Common Side Products:

-

Hydrolysis Product: 2-hydroxyacetamide derivative.[1]

-

Cause: Wet solvents or prolonged exposure to aqueous base.

-

Detection: Shift of

signal in NMR from ~4.0 to ~4.2 ppm.

-

-

Dimerization (Self-Alkylation):

-

Pyrazine Quaternization:

-

Risk:[1] Low. The pyrazine nitrogens are weakly basic (

), making them poor nucleophiles compared to the exocyclic amine.

-

Downstream Applications (Versatility)

The chloroacetamide motif acts as a "warhead" for further functionalization. The chloride is an excellent leaving group for

Functionalization Workflow

Figure 2: Synthetic utility of the chloroacetamide scaffold.

Strategic Note: When reacting this scaffold with secondary amines (e.g., piperazine), adding a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) generates the transient iodoacetamide, accelerating the reaction rate significantly.

References

-

National Center for Biotechnology Information. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(Tetrahydrofuran-2-Yl)Methyl]Piperazine: A Novel Suitable Radioligand.[1] Journal of Medicinal Chemistry.[6] [Link]

-

Deprez-Poulain, R., et al. (2011).[6] Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide derivatives.[1] European Journal of Medicinal Chemistry.[6] [Link]

-

Abdel-Latif, E., et al. (2019).[3] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[3] [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chloroacetylation of Pyrazine-2-yl-ethylamines

Introduction: Strategic Acylation for Advanced Pharmaceutical Scaffolds

The chloroacetylation of primary and secondary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. This reaction introduces a chloroacetyl moiety, a versatile functional group that serves as a reactive handle for subsequent nucleophilic substitutions, enabling the construction of complex molecular architectures.[1] The pyrazine ring, a privileged heterocycle in medicinal chemistry, is a core component of numerous therapeutic agents, valued for its ability to engage in various biological interactions.[2][3] The chloroacetylation of pyrazine-2-yl-ethylamines, therefore, represents a critical step in the synthesis of novel drug candidates, combining the desirable properties of the pyrazine scaffold with the synthetic flexibility of the chloroacetyl group.[4][5]

This guide provides a detailed protocol for the efficient chloroacetylation of pyrazine-2-yl-ethylamines, grounded in the principles of the Schotten-Baumann reaction. We will explore the mechanistic underpinnings of this transformation, offering insights into the rationale behind the chosen experimental conditions to ensure high yield and purity. Furthermore, we will present two distinct, field-proven protocols: a classic approach utilizing an organic solvent and a modern, green chemistry alternative employing an aqueous buffer system.[1][6] Safety considerations for handling the highly reactive and hazardous reagent, chloroacetyl chloride, are also comprehensively addressed to ensure a secure and successful experimental outcome.[7][8]

Mechanistic Insight: The Schotten-Baumann Reaction

The chloroacetylation of an amine proceeds via a nucleophilic acyl substitution, a reaction classically known as the Schotten-Baumann reaction.[9][10][11] The fundamental steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrazine-2-yl-ethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Proton Transfer and Elimination: A base present in the reaction mixture abstracts the proton from the nitrogen atom. Subsequently, the tetrahedral intermediate collapses, eliminating a chloride ion and forming the stable amide bond.

-

Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] The crucial role of the base is to neutralize this in-situ generated HCl, thereby driving the reaction to completion.[11]

This mechanistic understanding informs our choice of reagents and conditions, particularly the necessity of a base and the selection of an appropriate solvent system.

Experimental Protocols

Two primary protocols are presented below, catering to different experimental constraints and philosophies. Protocol A employs a traditional organic solvent system, while Protocol B offers a more environmentally benign aqueous-based method.

Protocol A: Chloroacetylation in an Anhydrous Organic Solvent

This method is suitable for substrates with good solubility in organic solvents and when strict exclusion of water is desired. Tetrahydrofuran (THF) is a common solvent of choice, and a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to scavenge the HCl produced.[12][13]

Materials:

-

Pyrazine-2-yl-ethylamine (1.0 mmol)

-

Chloroacetyl chloride (1.1 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

Procedure:

-

In a 50 mL round-bottom flask, dissolve the pyrazine-2-yl-ethylamine (1.0 mmol) in anhydrous THF (10 mL).

-

Add DBU (1.2 mmol) to the solution.

-

Cool the reaction mixture in an ice-salt bath with continuous stirring for 15 minutes.

-

Slowly add chloroacetyl chloride (1.1 mmol) dropwise to the cooled and stirred solution using a dropping funnel over a period of 10-15 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[12]

Protocol B: Green Chloroacetylation in Aqueous Phosphate Buffer

This protocol offers a rapid and environmentally friendly alternative, avoiding the use of hazardous organic solvents.[1][6] The reaction is often faster and the product may precipitate directly from the reaction medium, simplifying purification.[14]

Materials:

-

Pyrazine-2-yl-ethylamine (1.0 mmol)

-

Chloroacetyl chloride (1.1 mmol)

-

Phosphate buffer (0.1 M, pH 7.4) (10 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

In a 50 mL round-bottom flask, dissolve the pyrazine-2-yl-ethylamine (1.0 mmol) in phosphate buffer (10 mL).

-

Stir the solution at room temperature.

-

Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

-

Continue to stir the reaction mixture at room temperature for approximately 20 minutes.[6]

-

Monitor the reaction for completion using a negative ninhydrin test, which indicates the consumption of the primary amine.[14]

-

If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water.[1]

-

If the product remains dissolved, it can be extracted with an organic solvent like ethyl acetate. The organic extract is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization if necessary.

Quantitative Data Summary

| Parameter | Protocol A (Organic Solvent) | Protocol B (Aqueous Buffer) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | 0.1 M Phosphate Buffer (pH 7.4) |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Phosphate Buffer |

| Reaction Time | 3 - 6 hours | ~20 minutes |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Typical Yield | 75 - 95%[12] | High to Excellent[14] |

| Work-up | Extraction | Filtration or Extraction |

Experimental Workflow Visualization

Caption: Experimental workflow for the chloroacetylation of pyrazine-2-yl-ethylamines.

Safety and Handling of Chloroacetyl Chloride

Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water.[7][15] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always handle chloroacetyl chloride in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]

-

Handling: Avoid inhalation of vapors and any contact with skin and eyes.[8] Use a syringe or cannula for transfers. Keep the reagent away from water and moisture, as it hydrolyzes to form toxic hydrogen chloride gas.[7]

-

Storage: Store chloroacetyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.

-

Spills and Waste Disposal: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and collect it in a sealed container for hazardous waste disposal. Do not use water to clean up spills.[15][16] All waste containing chloroacetyl chloride must be disposed of as hazardous chemical waste according to institutional and local regulations.[7]

Conclusion

The chloroacetylation of pyrazine-2-yl-ethylamines is a robust and versatile reaction for the synthesis of advanced pharmaceutical intermediates. The choice between a traditional organic solvent-based protocol and a modern aqueous method will depend on the specific substrate and the desired experimental conditions. By understanding the underlying Schotten-Baumann mechanism and adhering to stringent safety precautions, researchers can confidently and efficiently perform this critical synthetic transformation, paving the way for the development of novel pyrazine-containing therapeutics.

References

- Sciencelab.com. (2013).

- BenchChem. (2025).

-

New Jersey Department of Health. (2010). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

-

Taylor & Francis Online. (2018, November 13). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

-

Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved from [Link]

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)

-

ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides. Retrieved from [Link]

- Semantic Scholar. (2024, May 23).

-

PMC. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

-

SpringerLink. (2014, April 28). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]